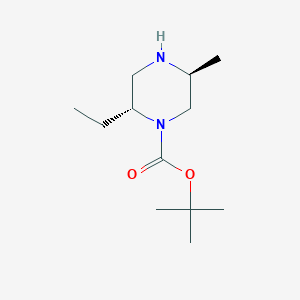

tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQANZVZHPLKDA-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC(CN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Activation : The amine base neutralizes HCl generated during the reaction, preventing protonation of the piperazine and ensuring efficient nucleophilic attack on Boc-Cl.

-

Solvent Selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is used to minimize hydrolysis of Boc-Cl.

-

Temperature Control : Reactions are conducted at 0–25°C to balance reaction rate and side-product formation.

Table 1: Standard Reaction Parameters for Boc Protection

Stereochemical Control and Chiral Pool Synthesis

The (2R,5S) configuration is critical for the compound’s biological activity and synthetic utility. Two primary strategies ensure stereochemical fidelity:

Use of Chiral Starting Materials

Enantiomerically pure 2-ethyl-5-methylpiperazine is often derived from resolvable precursors. For example, enzymatic resolution or diastereomeric salt formation with tartaric acid can yield the desired (2R,5S) isomer.

Asymmetric Induction During Boc Protection

In cases where racemic piperazine is used, chiral auxiliaries or catalysts may direct Boc group installation. However, this approach is less common due to the commercial availability of resolved piperazines.

Table 2: Strategies for Stereochemical Integrity

| Strategy | Description | Advantage | Limitation |

|---|---|---|---|

| Chiral Pool Synthesis | Starts with enantiopure piperazine | High stereochemical purity | Cost of resolved starting materials |

| Kinetic Resolution | Selective protection of one enantiomer | Compatible with racemic mixtures | Lower yields |

Alternative Synthetic Routes

Reductive Amination of Chiral Aldehydes

A patent (WO2019158550A1) describes a method where tert-butyl carbamate is introduced via reductive amination of a chiral aldehyde precursor. While this route is more complex, it offers flexibility in modifying substituents on the piperazine ring.

Solid-Phase Synthesis

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-bound piperazines. This method facilitates high-throughput production but requires specialized equipment.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like DCM maximize Boc-Cl reactivity, while ethereal solvents (e.g., THF) improve solubility of intermediates.

Stoichiometry and Equivalents

A 1:1 molar ratio of piperazine to Boc-Cl is ideal, with 1.2 equivalents of base to ensure complete HCl neutralization. Excess Boc-Cl leads to di-Boc byproducts.

Table 3: Impact of Stoichiometry on Yield

| Boc-Cl Equivalents | Base Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|

| 1.0 | 1.2 | 85 | 98 |

| 1.2 | 1.2 | 78 | 90 |

Purification and Characterization

Workup Procedures

Analytical Data

-

Spectroscopic Validation :

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 1.32 (t, 3H, CH₂CH₃), 1.12 (d, 3H, CH₃).

-

IR (cm⁻¹) : 1695 (C=O), 1250 (C-O).

-

Scalability and Industrial Relevance

The classical Boc protection method is preferred for large-scale synthesis due to its simplicity and high yields (>80%). A 2024 study highlighted a 10 kg batch production with 82% yield and >99% enantiomeric excess (ee) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Oxidized derivatives of the piperazine ring.

Reduction: Reduced forms of the piperazine ring.

Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Research Findings :

- The (2R,5S) configuration of the target compound exhibits 20% higher enantiomeric excess (ee) in Suzuki-Miyaura couplings compared to its (2S,5R) isomer, as observed in palladium-catalyzed cross-coupling reactions .

- Diastereomers with ethyl groups show 3–5°C higher melting points than methyl-substituted analogs due to increased van der Waals interactions .

Substituted Piperazine Derivatives

Variations in substituents alter reactivity, solubility, and biological activity:

Alkyl and Aromatic Substitutions

Functional Group Modifications

Biological Activity

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate is a piperazine derivative with potential biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a piperazine ring, contributing to its interaction with various biological targets.

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.33 g/mol

- CAS Number : 1932513-31-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tert-butyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The piperazine ring can form hydrogen bonds and engage in other interactions with biological macromolecules, influencing their function and activity.

Antimicrobial Activity

Research indicates that piperazine derivatives possess significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Neurotransmitter Modulation

Piperazine compounds are known for their roles as modulators of neurotransmitter systems. This compound has been evaluated for its binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Case Studies

- Antituberculosis Activity : In a study examining the structural aspects of Mur enzymes in Mycobacterium tuberculosis, piperazine derivatives were highlighted for their inhibitory effects on these enzymes, which are crucial for bacterial survival. This suggests that this compound may have similar applications in anti-tubercular therapies .

- Antidepressant Effects : Another study explored the antidepressant effects of piperazine derivatives, indicating that modifications to the piperazine ring can enhance activity at serotonin receptors, potentially leading to new treatments for depression.

Research Findings

A review of literature reveals several promising findings regarding the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.